molecular formula C25H25ClN2O4 B278518 N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide

N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide

Cat. No. B278518
M. Wt: 452.9 g/mol
InChI Key: DWOMQVHYPSEFIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide, also known as BCT-197, is a small molecule drug that has been gaining attention in the scientific community due to its potential therapeutic applications. BCT-197 has been shown to have anti-inflammatory and anti-fibrotic effects, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide exerts its effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression and plays a critical role in the development of inflammation and fibrosis. By inhibiting BRD4 activity, N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide can reduce inflammation and fibrosis in various tissues.
Biochemical and Physiological Effects:
N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide has been shown to have a range of biochemical and physiological effects in preclinical models. It can reduce the expression of inflammatory and fibrotic genes, inhibit the proliferation of cancer cells, and induce apoptosis (programmed cell death) in certain cancer cells. N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide has also been shown to improve lung function and reduce fibrosis in preclinical models of lung disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide is its specificity for BRD4, which reduces the risk of off-target effects. N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide is also relatively easy to synthesize, making it a cost-effective option for lab experiments. However, one limitation of N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide is its low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide. One area of interest is the development of novel formulations or delivery methods to improve the solubility and bioavailability of N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide. Another area of interest is the investigation of N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide in combination with other drugs or therapies for the treatment of various diseases. Additionally, further preclinical and clinical studies are needed to fully understand the potential therapeutic applications of N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide.

Synthesis Methods

N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide can be synthesized using a multistep process involving several chemical reactions. The synthesis involves the coupling of 4-(butanoylamino)aniline with 4-(4-chlorobenzyl)phenol, followed by the addition of 3-methoxybenzoyl chloride. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to have anti-inflammatory and anti-fibrotic effects in preclinical models of lung, liver, and kidney diseases. N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide has also been shown to have anti-tumor effects in certain cancer models.

properties

Product Name

N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide

Molecular Formula

C25H25ClN2O4

Molecular Weight

452.9 g/mol

IUPAC Name

N-[4-(butanoylamino)phenyl]-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide

InChI

InChI=1S/C25H25ClN2O4/c1-3-4-24(29)27-20-10-12-21(13-11-20)28-25(30)18-7-14-22(23(15-18)31-2)32-16-17-5-8-19(26)9-6-17/h5-15H,3-4,16H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

DWOMQVHYPSEFIE-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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